

Spectroscopic data and analysis of Diflufenican (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Diflufenican

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Spectroscopic Analysis of Diflufenican: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenican is a selective herbicide used for the control of broadleaf weeds in various crops. [1] Its chemical formula is $C_{19}H_{11}F_5N_2O_2$ and the IUPAC name is N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide. [2] The molecular weight of **Diflufenican** is 394.3 g/mol. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in agrochemical formulations and environmental samples. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **Diflufenican**, along with experimental protocols for its analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Diflufenican**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.45	d	1H	Pyridine-H
8.20	d	1H	Pyridine-H
7.95	m	1H	Phenyl-H
7.60	m	1H	Phenoxy-H
7.50	m	1H	Phenoxy-H
7.35	m	1H	Phenyl-H
7.25	m	1H	Phenoxy-H
7.15	dd	1H	Pyridine-H
7.05	m	1H	Phenyl-H
6.90	m	1H	Phenoxy-H

Note: This is a representative ^1H NMR data table based on the structure of **Diflufenican**. Actual chemical shifts may vary depending on the solvent and experimental conditions.

^{13}C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
164.5	C=O (Amide)
160.0 (dd)	C-F (Phenyl)
157.5 (dd)	C-F (Phenyl)
155.0	C-O (Pyridine)
152.0	C-O (Phenoxy)
141.0	C (Pyridine)
133.0 (d)	C-CF ₃ (Phenoxy)
131.0	CH (Pyridine)
130.0	CH (Phenoxy)
128.0	CH (Phenyl)
125.0 (q)	CF ₃
123.0	CH (Phenoxy)
120.0	C (Pyridine)
118.0	CH (Phenoxy)
115.0	CH (Phenoxy)
112.0 (dd)	CH (Phenyl)
105.0 (t)	CH (Phenyl)

Note: This is a representative ¹³C NMR data table based on publicly available spectra and the structure of **Diflufenican**.^[2] Actual chemical shifts and multiplicities (d = doublet, t = triplet, q = quartet, dd = doublet of doublets) may vary.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium	N-H Stretch (Amide)
3000 - 3100	Medium	Aromatic C-H Stretch
1650 - 1680	Strong	C=O Stretch (Amide)
1580 - 1620	Strong	C=C Stretch (Aromatic)
1200 - 1300	Strong	C-O Stretch (Ether)
1100 - 1200	Strong	C-F Stretch
1000 - 1100	Strong	C-N Stretch

Note: This table represents typical IR absorption bands for the functional groups present in **Diflufenican**.^[3]^[4]

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
394	100	[M] ⁺ (Molecular Ion)
249	80	[M - C ₇ H ₄ F ₃ O] ⁺
145	60	[C ₇ H ₄ F ₃ O] ⁺
129	40	[C ₆ H ₃ F ₂ N] ⁺
127	50	[C ₆ H ₄ F ₂] ⁺

Note: This is a representative mass fragmentation pattern for **Diflufenican** under Electron Ionization (EI). The fragmentation pattern can vary with the ionization technique used.

Experimental Protocols

NMR Spectroscopy

- Sample Preparation:
 - For ¹H NMR, accurately weigh 5-25 mg of **Diflufenican**.^[5]

- For ^{13}C NMR, accurately weigh 50-100 mg of **Diflufenican**.[\[5\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , DMSO- d_6) in a clean, dry NMR tube.[\[5\]](#)[\[6\]](#)
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.[\[5\]](#)
- Filter the solution if any particulate matter is present.[\[6\]](#)
- Instrument Parameters (Example for a 500 MHz Spectrometer):
 - ^1H NMR:
 - Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
 - Number of Scans: 16-64 (depending on concentration).
 - Relaxation Delay (d1): 1-5 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: 0-12 ppm.
 - ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
 - Number of Scans: 1024 or more (due to lower natural abundance).
 - Relaxation Delay (d1): 2-5 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: 0-200 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H NMR spectrum.
- Perform peak picking for both ^1H and ^{13}C spectra.

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of solid **Diflufenican** powder directly onto the ATR crystal.[\[4\]](#)
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Scan Range: $4000\text{-}400\text{ cm}^{-1}$.[\[7\]](#)
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the clean ATR crystal should be collected before analyzing the sample.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Identify and label the major absorption bands.

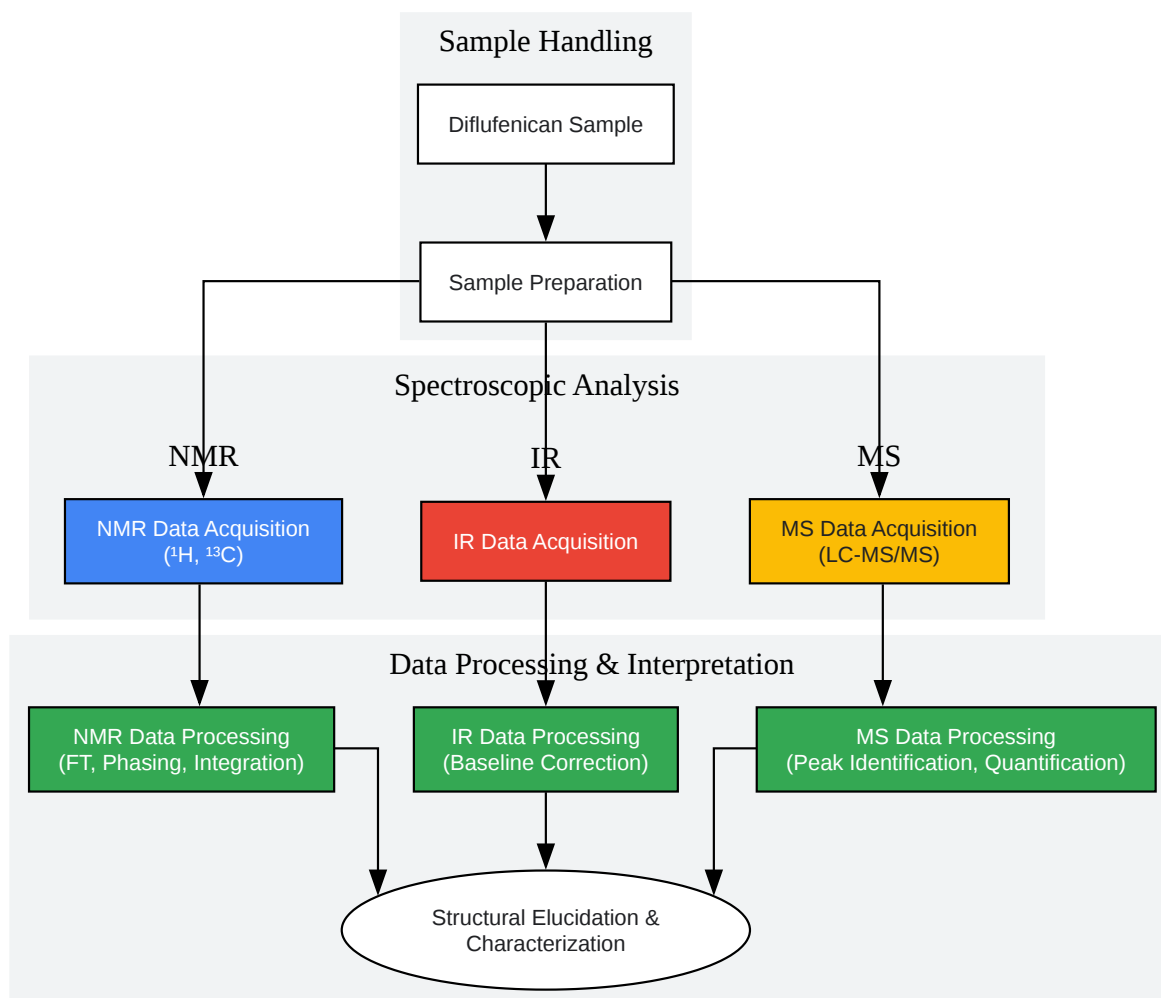
Mass Spectrometry (LC-MS/MS)

- Sample Preparation (QuEChERS Method):

- This method is suitable for extracting pesticides from complex matrices like soil or food.[\[8\]](#)
[\[9\]](#)
- Homogenize the sample (e.g., 10 g).
- Add acetonitrile and appropriate salts (e.g., MgSO_4 , NaCl) and shake vigorously.[\[8\]](#)
- Centrifuge the sample to separate the layers.
- Take an aliquot of the acetonitrile supernatant for cleanup.[\[8\]](#)
- Perform dispersive solid-phase extraction (d-SPE) cleanup by adding a sorbent mixture (e.g., PSA, C18) to remove interferences.
- Centrifuge again and collect the supernatant for analysis.
- LC-MS/MS Instrument Parameters (Example):
 - Liquid Chromatography (LC):
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.3-0.5 mL/min.
 - Injection Volume: 5-10 μL .
 - Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[\[10\]](#)[\[11\]](#)
 - Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification.
 - Precursor Ion (for MRM): m/z 395.1 $[\text{M}+\text{H}]^+$.

- Collision Energy: Optimized for the specific instrument and precursor ion to generate characteristic product ions.
- Data Processing:
 - Identify the peak corresponding to **Diflufenican** based on its retention time and specific mass transitions (in MRM mode).
 - For quantitative analysis, generate a calibration curve using standards of known concentrations.

Visualization of Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of **Diflufenican**.

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